molecular formula C21H17FN6O3S B12380302 hCA/VEGFR-2-IN-1

hCA/VEGFR-2-IN-1

Cat. No.: B12380302
M. Wt: 452.5 g/mol
InChI Key: ZXBPLZQLNIALAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hCA/VEGFR-2-IN-1 involves multiple steps, including the formation of 1,5-diaryl-1,2,4-triazole ureas. The specific synthetic routes and reaction conditions are detailed in the literature . The process typically involves the use of various reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar principles to laboratory-scale production, with optimizations for scalability, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

hCA/VEGFR-2-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can occur, particularly involving the aromatic rings and triazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

hCA/VEGFR-2-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of hCA/VEGFR-2-IN-1 involves the inhibition of Carbonic Anhydrase IX/XII and Vascular Endothelial Growth Factor Receptor 2. The compound binds to the active sites of these enzymes and receptors, preventing their normal function. This inhibition disrupts key cellular processes, leading to reduced tumor growth and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

    Methazolamide: Another Carbonic Anhydrase inhibitor with different specificity and potency.

    Dimethylfraxetin: A compound with similar inhibitory effects on Carbonic Anhydrase.

    WES-1: Another dual inhibitor targeting Carbonic Anhydrase and Vascular Endothelial Growth Factor Receptor.

Uniqueness

hCA/VEGFR-2-IN-1 is unique due to its dual inhibition of both Carbonic Anhydrase IX/XII and Vascular Endothelial Growth Factor Receptor 2, making it a potent anticancer agent with a broad spectrum of activity .

Properties

Molecular Formula

C21H17FN6O3S

Molecular Weight

452.5 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]-3-(4-sulfamoylphenyl)urea

InChI

InChI=1S/C21H17FN6O3S/c22-15-6-10-17(11-7-15)28-19(14-4-2-1-3-5-14)25-20(27-28)26-21(29)24-16-8-12-18(13-9-16)32(23,30)31/h1-13H,(H2,23,30,31)(H2,24,26,27,29)

InChI Key

ZXBPLZQLNIALAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=C(C=C3)F)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.